molecular formula C8H5ClF3NO2 B1391446 Methyl 5-chloro-3-(trifluoromethyl)picolinate CAS No. 1214353-28-2

Methyl 5-chloro-3-(trifluoromethyl)picolinate

Cat. No.: B1391446
CAS No.: 1214353-28-2
M. Wt: 239.58 g/mol
InChI Key: KQMBHBZPMOJNKB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-(trifluoromethyl)picolinate typically involves the esterification of 5-chloro-3-(trifluoromethyl)picolinic acid. One common method includes the reaction of 5-chloro-3-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

5-chloro-3-(trifluoromethyl)picolinic acid+methanolsulfuric acidMethyl 5-chloro-3-(trifluoromethyl)picolinate+water\text{5-chloro-3-(trifluoromethyl)picolinic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-chloro-3-(trifluoromethyl)picolinic acid+methanolsulfuric acid​Methyl 5-chloro-3-(trifluoromethyl)picolinate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) in ether solvents.

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-3-(trifluoromethyl)picolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The chlorine atom may participate in hydrogen bonding or electrostatic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-5-(trifluoromethyl)picolinate
  • Methyl 6-chloro-5-(trifluoromethyl)picolinate
  • Methyl 4-(trifluoromethyl)picolinate

Uniqueness

Methyl 5-chloro-3-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers.

Properties

IUPAC Name

methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBHBZPMOJNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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